4-Benzyl-1-phenylpiperazine-2,6-dione
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Overview
Description
4-Benzyl-1-phenylpiperazine-2,6-dione is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The structure of this compound consists of a piperazine ring substituted with benzyl and phenyl groups at the 1 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-phenylpiperazine-2,6-dione can be achieved through several methods. One common approach involves the use of N-substituted iminodiacetic acids as building blocks. The reaction typically proceeds through a cyclization process, where the iminodiacetic acid derivative reacts with N,N’-carbonyldiimidazole (CDI) to form the piperazine-2,6-dione ring system .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-phenylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Benzyl-1-phenylpiperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-phenylpiperazine-2,6-dione involves its interaction with specific molecular targets. In biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, its herbicidal activity is attributed to the inhibition of protoporphyrinogen-IX oxidase, an enzyme involved in chlorophyll biosynthesis .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine-2,6-dione: Lacks the benzyl group at the 4 position.
4-Benzyl-1-piperazinyl-1-phenylethanone: Contains a ketone group instead of the dione structure.
2-Phenyl-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione: A structurally related compound with different ring systems
Uniqueness
4-Benzyl-1-phenylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
13480-11-0 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-benzyl-1-phenylpiperazine-2,6-dione |
InChI |
InChI=1S/C17H16N2O2/c20-16-12-18(11-14-7-3-1-4-8-14)13-17(21)19(16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
QWEXRKQTQQPFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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